N-(4-fluorophenyl)-4-{[(4-methylthiophen-2-yl)formamido]methyl}piperidine-1-carboxamide
Description
Properties
IUPAC Name |
N-(4-fluorophenyl)-4-[[(4-methylthiophene-2-carbonyl)amino]methyl]piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O2S/c1-13-10-17(26-12-13)18(24)21-11-14-6-8-23(9-7-14)19(25)22-16-4-2-15(20)3-5-16/h2-5,10,12,14H,6-9,11H2,1H3,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAFYBPPEPVBOOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCC2CCN(CC2)C(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Piperidine Carboxamides with Varying Aryl Substituents
Compounds sharing the piperidine-1-carboxamide scaffold but differing in aryl substituents provide insights into structure-activity relationships (SAR):
Key Observations :
- Fluorophenyl vs.
- Chloro-Fluorophenyl Hybrid: The 4-chloro-2-fluorophenyl group in introduces halogen bonding opportunities, which may enhance receptor affinity compared to mono-fluorinated analogs.
- Benzimidazolone vs. Thiophene : The benzimidazolone group in replaces the thiophene-formamido chain, likely altering hydrogen-bonding interactions and metabolic stability.
Modifications at the Piperidine Side Chain
The formamido-methyl group in the target compound distinguishes it from analogs with alternative side chains:
Fluorine Position and Isomerism
The para-fluorine position in the target compound contrasts with ortho- or meta-fluorinated analogs discussed in , where isomerism significantly impacts pharmacological profiles. For example, misidentification risks arise in fluorinated fentanyl derivatives due to subtle structural differences, underscoring the importance of precise fluorine placement in SAR studies .
Preparation Methods
Starting Materials
Protection Strategies
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Boc (tert-butyloxycarbonyl) protection : Ensures selective reactivity at the piperidine’s 1-position.
Example reaction:This intermediate prevents unwanted side reactions during subsequent steps.
Introduction of the N-(4-Fluorophenyl)carboxamide Group
The 1-carboxamide group is introduced via carbodiimide-mediated coupling.
Carboxamide Formation
Boc Deprotection
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Reagent : Trifluoroacetic acid (TFA) in dichloromethane.
Attachment of the 4-Methylthiophene-2-Carbonyl Group
The formamido methyl group is introduced via amide bond formation between the piperidine’s 4-aminomethyl group and 4-methylthiophene-2-carbonyl chloride.
Synthesis of 4-Methylthiophene-2-Carbonyl Chloride
Amide Coupling
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Reagents :
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4-Methylthiophene-2-carbonyl chloride
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4-(Aminomethyl)piperidine-1-carboxamide (from Step 3.2)
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Triethylamine (TEA) as a base
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-
Reaction Conditions :
Purification and Characterization
Purification Methods
Analytical Data
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NMR (400 MHz, DMSO-d₆) :
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δ 1.45–1.60 (m, 4H, piperidine CH₂).
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δ 2.25 (s, 3H, thiophene-CH₃).
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δ 7.15–7.30 (m, 4H, fluorophenyl).
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Alternative Synthetic Routes
Convergent Approach
Solid-Phase Synthesis
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Resin-bound piperidine : Enables iterative coupling of fluorophenyl and thiophene groups.
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Advantages : High purity, scalability for combinatorial libraries.
Challenges and Optimization
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Regioselectivity : Competing reactions at the piperidine’s 1- and 4-positions necessitate protective groups.
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Yield Improvement : Microwave-assisted synthesis reduces reaction times (e.g., 30 minutes for amide coupling at 80°C).
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Solvent Systems : Substituting DMF with THF minimizes byproduct formation in carboxamide steps.
Industrial-Scale Considerations
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(4-fluorophenyl)-4-{[(4-methylthiophen-2-yl)formamido]methyl}piperidine-1-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves sequential amide coupling and piperidine functionalization. For example, the piperidine core can be alkylated with a 4-fluorophenyl group via nucleophilic substitution, followed by formamidation using 4-methylthiophene-2-carboxylic acid chloride under anhydrous conditions (e.g., dichloromethane, triethylamine). Optimization may include temperature control (0–5°C for exothermic steps) and purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) . Yield improvements (≥70%) can be achieved by monitoring reaction progress with TLC or HPLC.
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR confirm substitution patterns (e.g., fluorophenyl aromatic protons at δ 7.2–7.4 ppm, piperidine methylene protons at δ 3.1–3.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., calculated [M+H]: 415.18, observed: 415.17) .
- HPLC : Purity assessment (≥95%) using a C18 column (acetonitrile/water gradient, UV detection at 254 nm) .
Q. How can aqueous solubility be improved for in vitro assays?
- Methodological Answer : Solubility challenges arise from the hydrophobic thiophene and fluorophenyl groups. Strategies include:
- Salt formation : Co-crystallization with tartaric acid (e.g., hemi-tartrate salt in improved solubility by 10-fold) .
- Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO) for cell-based assays .
Advanced Research Questions
Q. What in vitro and in vivo models are suitable for evaluating this compound’s pharmacological activity?
- Methodological Answer :
- In vitro : Receptor binding assays (e.g., CGRP receptor antagonism, as in ) using HEK-293 cells transfected with human CGRP receptors. IC values can be determined via cAMP inhibition assays .
- In vivo : Migraine models (e.g., nitroglycerin-induced hyperalgesia in rats) with intranasal administration (5–20 mg/kg) to assess efficacy and pharmacokinetics (T = 2–4 hr) .
Q. How can structural analogs resolve contradictions in potency and toxicity data?
- Methodological Answer :
- SAR Studies : Modify the 4-methylthiophen-2-yl group to less lipophilic substituents (e.g., pyridinyl) to reduce CYP3A4 inhibition (a common issue in ).
- Metabolic Stability : Incubate analogs with liver microsomes (human/rat) to identify metabolites via LC-MS. Replace metabolically labile groups (e.g., methylthio → trifluoromethyl) .
Q. What crystallographic data are available for related piperidine-carboxamide derivatives, and how do they inform conformational analysis?
- Methodological Answer : X-ray crystallography (e.g., ) reveals key dihedral angles (e.g., 12.8° between piperidine and fluorophenyl groups) influencing receptor binding. Hydrogen-bonding networks (N–H⋯O) stabilize polymorphic forms, which can be replicated via solvent evaporation (acetonitrile/water) .
Q. How can data discrepancies in bioassay results be systematically addressed?
- Methodological Answer :
- Assay Validation : Ensure consistency in cell passage number, serum concentration, and incubation time.
- Counter-Screening : Test against off-target receptors (e.g., serotonin receptors) to rule out non-specific effects .
- Statistical Analysis : Use ANOVA with post-hoc Tukey tests to compare replicates (n ≥ 3) and identify outliers .
Safety and Handling
Q. What are the acute toxicity profiles and recommended safety protocols for handling this compound?
- Methodological Answer : Classified under GHS Category 4 for acute toxicity (oral, dermal, inhalation). Use PPE (gloves, goggles, lab coat) and work in a fume hood. In case of exposure:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
